molecular formula C7H11ClO B2359755 (E)-hept-2-enoyl chloride CAS No. 76875-23-5

(E)-hept-2-enoyl chloride

Cat. No.: B2359755
CAS No.: 76875-23-5
M. Wt: 146.61
InChI Key: REDBNPUNYZYECN-AATRIKPKSA-N
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Description

(E)-Hept-2-enoyl chloride, also known as trans-2-heptenoyl chloride, is an organic compound with the molecular formula C7H11ClO. It is a derivative of heptenoic acid where the hydroxyl group is replaced by a chlorine atom. This compound is characterized by the presence of a double bond between the second and third carbon atoms, with the chlorine atom attached to the second carbon. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various esters and amides.

Scientific Research Applications

(E)-Hept-2-enoyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and resins with specific properties.

    Biological Studies: Used to modify biomolecules for studying enzyme mechanisms and protein interactions.

    Medicinal Chemistry: Involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts and produces an effect within a system. For organochlorine compounds, this can vary widely and depends on the specific compound and the system in which it is interacting .

Safety and Hazards

The safety and hazards associated with organochlorine compounds can vary widely depending on the specific compound. Some organochlorine compounds can be toxic or carcinogenic. Proper handling and disposal procedures should always be followed when working with these compounds .

Future Directions

The future directions of research into organochlorine compounds could involve the development of new synthesis methods, the discovery of new reactions, and the development of new applications for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Hept-2-enoyl chloride can be synthesized through the reaction of (E)-hept-2-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride. The general reaction is as follows:

(E)-Hept-2-enoic acid+Thionyl chloride(E)-Hept-2-enoyl chloride+Sulfur dioxide+Hydrogen chloride\text{(E)-Hept-2-enoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} (E)-Hept-2-enoic acid+Thionyl chloride→(E)-Hept-2-enoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound involves similar chlorination reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products such as sulfur dioxide and hydrogen chloride.

Chemical Reactions Analysis

Types of Reactions: (E)-Hept-2-enoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

    Hydrolysis: Reacts with water to revert to (E)-hept-2-enoic acid.

    Reduction: Can be reduced to (E)-hept-2-enol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Alcohols and Amines: For ester and amide formation, reactions are typically carried out in the presence of a base such as pyridine to neutralize the hydrogen chloride formed.

    Water: Hydrolysis reactions are usually performed under mild conditions, often at room temperature.

    Reducing Agents: Reduction reactions require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed:

    Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    (E)-Hept-2-enoic Acid: Formed by hydrolysis.

    (E)-Hept-2-enol: Formed by reduction.

Comparison with Similar Compounds

    (Z)-Hept-2-enoyl Chloride: The cis isomer of (E)-hept-2-enoyl chloride, differing in the spatial arrangement around the double bond.

    Heptanoyl Chloride: The saturated analog without the double bond.

    Hex-2-enoyl Chloride: A shorter-chain analog with a similar structure.

Uniqueness: this compound is unique due to its specific geometric configuration (trans) and the presence of a double bond, which imparts distinct reactivity and properties compared to its saturated and cis counterparts. This configuration can influence the compound’s reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

(E)-hept-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDBNPUNYZYECN-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76875-23-5
Record name 76875-23-5
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